molecular formula C15H14N2O B091107 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- CAS No. 17761-74-9

4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl-

Cat. No. B091107
CAS RN: 17761-74-9
M. Wt: 238.28 g/mol
InChI Key: GRHYFGQUSLNRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of quinazolinone and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of specific enzymes or proteins in the body. This inhibition leads to the suppression of various cellular processes, resulting in the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. It has also been found to have a hypotensive effect, reducing blood pressure in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- in lab experiments is its wide range of biological activities. This compound has been shown to exhibit significant effects in various assays, making it a useful tool for researchers. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain assays.

Future Directions

There are several future directions for research on 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl-. One area of interest is the development of new synthetic methods for the compound, which could lead to improved yields and purity. Another area of interest is the investigation of the compound's mechanism of action, which could provide insights into its biological effects and potential therapeutic applications. Additionally, further studies are needed to explore the compound's potential as an anticonvulsant, antihypertensive, and analgesic agent.

Synthesis Methods

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- can be achieved through different methods. One of the most commonly used methods is the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst. The reaction yields the desired product in good yield and purity.

Scientific Research Applications

4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use as an anticonvulsant, antihypertensive, and analgesic agent.

properties

CAS RN

17761-74-9

Product Name

4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl-

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-methyl-3-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C15H14N2O/c1-11-16-14-10-6-5-9-13(14)15(18)17(11)12-7-3-2-4-8-12/h2-11,16H,1H3

InChI Key

GRHYFGQUSLNRSA-UHFFFAOYSA-N

SMILES

CC1NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3

Canonical SMILES

CC1NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3

Origin of Product

United States

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